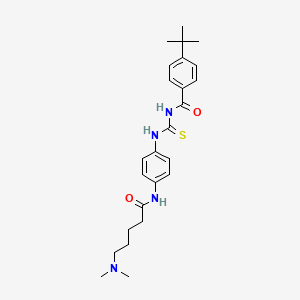

Tenovin-6

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tenovin-6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Sirtuin-Proteinen und die Aktivierung von p53 zu untersuchen

Biologie: This compound wird in biologischen Studien eingesetzt, um seine Auswirkungen auf zelluläre Prozesse wie Autophagie und Apoptose zu verstehen

Medizin: Es hat in der Krebstherapie Potenzial gezeigt, indem es die Apoptose in Krebszellen induziert und das Tumorwachstum hemmt

Industrie: This compound wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Sirtuin-Proteine und p53-Signalwege abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Deacetylaseaktivitäten von SIRT1, SIRT2 und SIRT3 hemmt, was zur Aktivierung von p53 führt . Diese Aktivierung führt zur Hochregulierung der p53-abhängigen Transkription, fördert die Apoptose und hemmt das Tumorwachstum . Darüber hinaus hemmt this compound Dihydroorotat-Dehydrogenase, was zusätzlich zu seiner Antitumoraktivität beiträgt .

Wirkmechanismus

Target of Action

Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . This compound also inhibits dihydroorotate dehydrogenase (DHODH) .

Mode of Action

This compound acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, this compound is known to activate the transcriptional activity of p53 , a tumor suppressor protein .

Biochemical Pathways

The inhibition of SIRT1 by this compound leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, this compound has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .

Result of Action

The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by this compound also contributes to the induction of apoptosis . Furthermore, this compound has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .

Action Environment

The effectiveness of this compound can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with this compound conferred some protective effect on numerous cells . Moreover, the combination of this compound with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .

Biochemische Analyse

Biochemical Properties

Tenovin-6 interacts with the sirtuin family of deacetylases . These enzymes are involved in histone and protein deacetylation, promoting tighter chromatin packing and reduced transcription at target loci . The interaction between this compound and sirtuins results in the inhibition of these enzymes, leading to changes in cellular processes .

Cellular Effects

This compound has been shown to induce cellular senescence in primary human fibroblasts . Cells treated with this compound cease proliferation and arrest in G1 of the cell cycle, with elevated p21 levels and DNA damage foci . There is also an increase in mitochondrial and lysosomal load, and increased senescence-associated β-galactosidase activity . Furthermore, this compound treatment leads to the secretion of IL-6, indicative of upregulation of the senescence-associated secretory phenotype (SASP) .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of sirtuins, leading to changes in chromatin structure and transcription . This results in the induction of cellular senescence, characterized by cell cycle arrest and altered metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in the short term, with low-dose treatment leading to the induction of cellular senescence

Metabolic Pathways

Given its role in inhibiting sirtuins, it is likely that this compound has effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Tenovin-6 is synthesized through a series of chemical reactions starting from commercially available precursors. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM, and it is often prepared in DMSO for experimental purposes .

Analyse Chemischer Reaktionen

Tenovin-6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, wodurch seine Aktivität verändert wird.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch seine Eigenschaften verbessert werden .

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

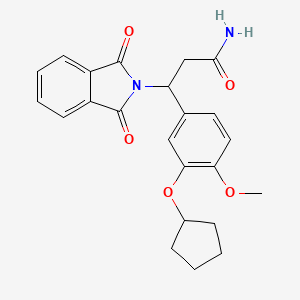

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu Tenovin-1 ist Tenovin-6 wasserlöslicher und hat eine höhere Potenz bei der Hemmung von Sirtuin-Proteinen . Zu anderen ähnlichen Verbindungen gehören:

Salermide: Ein dualer SIRT1- und SIRT2-Inhibitor mit antineoplastischen Eigenschaften.

Sirtinol: Ein weiterer Sirtuin-Inhibitor, der in der Krebsforschung verwendet wird.

Cambinol: Bekannt für seine inhibitorischen Wirkungen auf Sirtuin-Proteine.

This compound zeichnet sich durch seine einzigartige Kombination aus Sirtuin-Hemmung und p53-Aktivierung aus, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJSXSQRIUSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647242 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011557-82-6 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

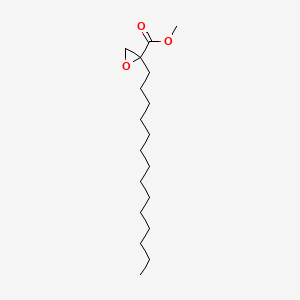

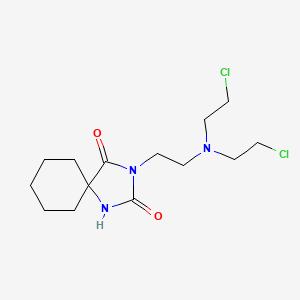

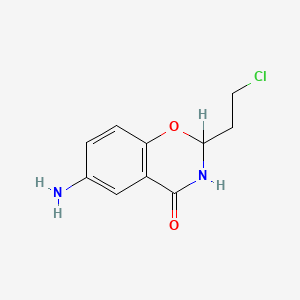

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

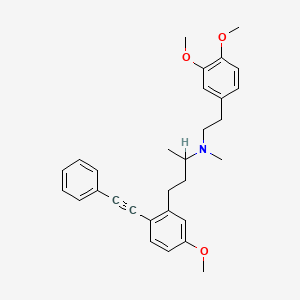

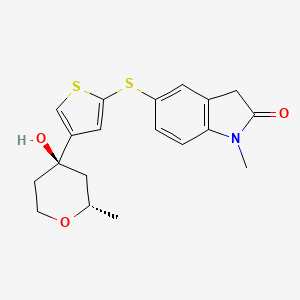

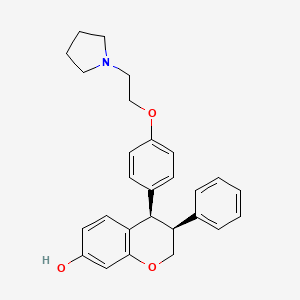

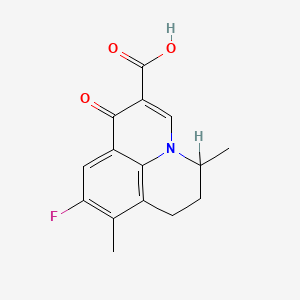

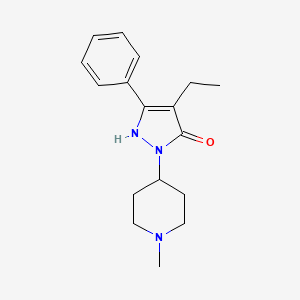

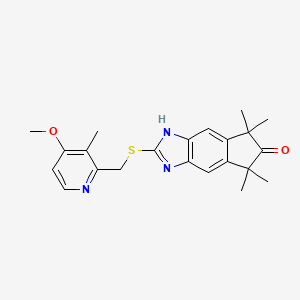

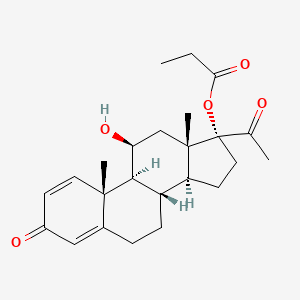

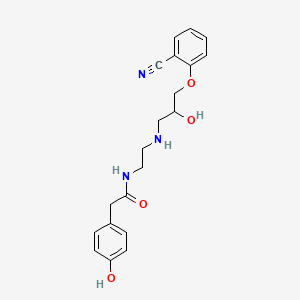

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.